5-Phenyl-1lambda6,2-thiazolidine-1,1-dione
CAS No.: 1537863-73-2
Cat. No.: VC4845488
Molecular Formula: C9H11NO2S
Molecular Weight: 197.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1537863-73-2 |
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Molecular Formula | C9H11NO2S |
Molecular Weight | 197.25 |
IUPAC Name | 5-phenyl-1,2-thiazolidine 1,1-dioxide |
Standard InChI | InChI=1S/C9H11NO2S/c11-13(12)9(6-7-10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Standard InChI Key | DXKMEVHNIYSRKM-UHFFFAOYSA-N |
SMILES | C1CNS(=O)(=O)C1C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
5-Phenyl-1lambda6,2-thiazolidine-1,1-dione (CAS 1537863-73-2) belongs to the thiazolidine class of organosulfur compounds. Its IUPAC name, 1,1-dioxo-5-phenyl-1,2-thiazolidine, reflects a bicyclic structure comprising a five-membered thiazolidine ring fused with a phenyl group at the 5-position. The molecular formula is C₉H₁₁NO₂S, with a molecular weight of 197.25 g/mol .
The compound’s crystal structure remains undetermined, but computational models suggest a planar thiazolidine ring due to conjugation between the sulfur atom and adjacent carbonyl groups. The phenyl substituent introduces steric effects that influence reactivity, particularly in nucleophilic substitution and oxidation reactions.
Physicochemical Properties
Experimental and predicted properties of 5-phenyl-1lambda6,2-thiazolidine-1,1-dione are summarized below:
The elevated boiling point and density correlate with the compound’s aromatic and polar functional groups, which enhance intermolecular interactions. The pKa value indicates weak acidity, likely originating from the thiazolidine ring’s NH group.
Synthetic Routes and Challenges
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Phenyl Isothiocyanate and Chloroacetic Acid: Reacting phenyl isothiocyanate with chloroacetic acid in the presence of a base (e.g., NaOH) to form an intermediate thioamide.
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Cyclization: Intramolecular nucleophilic attack by the sulfur atom on the electrophilic carbon, facilitated by heating or catalytic conditions.
Challenges include controlling regioselectivity and minimizing side reactions such as over-oxidation. Purification often requires column chromatography or recrystallization from ethanol-water mixtures.
Reactivity and Derivative Formation
The compound’s reactivity is governed by its electrophilic sulfur and carbonyl groups:
Oxidation
Exposure to oxidizing agents like hydrogen peroxide converts the sulfone group into higher oxidation states, though over-oxidation may degrade the thiazolidine ring.
Nucleophilic Substitution
The carbon adjacent to the sulfone group undergoes substitution with amines or alcohols, yielding derivatives such as 5-phenyl-3-amino-1,2-thiazolidine-1,1-dione. These reactions typically proceed under mild acidic conditions .
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the carbonyl groups to hydroxyls, forming 5-phenyl-1,2-thiazolidine-1,1-diol, though this product is often unstable.
Biological and Industrial Applications
Antimicrobial Activity
Preliminary studies on analogous thiazolidine diones demonstrate moderate activity against Staphylococcus aureus and Escherichia coli, likely via disruption of cell wall synthesis. Computational docking studies suggest inhibition of penicillin-binding proteins .
Enzyme Inhibition
The compound’s sulfone group may act as a transition-state analog, inhibiting cysteine proteases and metalloenzymes. This property is under investigation for antiviral and anticancer drug development.
Material Science
Thiazolidine diones serve as monomers in polymer synthesis, contributing to materials with enhanced thermal stability and optical properties.
Future Research Directions
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Crystallography: X-ray diffraction studies to resolve the compound’s three-dimensional structure.
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Pharmacokinetics: In vivo studies to assess bioavailability and metabolic pathways.
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Catalysis: Exploration as a ligand in asymmetric synthesis.
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